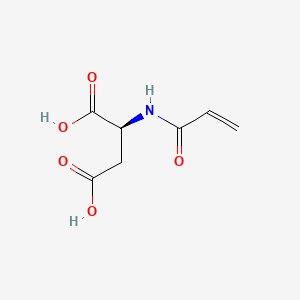

2-(Prop-2-enamido)butanedioic acid

Description

Propriétés

Numéro CAS |

70714-77-1 |

|---|---|

Formule moléculaire |

C7H9NO5 |

Poids moléculaire |

187.15 g/mol |

Nom IUPAC |

2-(prop-2-enoylamino)butanedioic acid |

InChI |

InChI=1S/C7H9NO5/c1-2-5(9)8-4(7(12)13)3-6(10)11/h2,4H,1,3H2,(H,8,9)(H,10,11)(H,12,13) |

Clé InChI |

UILJLCFPJOIGLP-UHFFFAOYSA-N |

SMILES isomérique |

C=CC(=O)N[C@@H](CC(=O)O)C(=O)O |

SMILES canonique |

C=CC(=O)NC(CC(=O)O)C(=O)O |

Origine du produit |

United States |

Advanced Synthetic Methodologies for N Acryloyl L Aspartic Acid

Acylation-Based Synthesis Routes

Acylation-based synthesis is a direct approach to producing N-Acryloyl-L-aspartic acid. This typically involves the reaction of L-aspartic acid with an acryloylating agent.

A common and direct method for the synthesis of N-acryloyl-α-amino acids involves the acylation of the corresponding amino acid's alkali metal salt with acryloyl chloride in an aqueous medium. google.com This reaction introduces the acryloyl group to the nitrogen atom of L-aspartic acid. Acryloyl chloride is a frequently used acylating agent due to its high reactivity. wikipedia.org The reaction is typically carried out in the presence of a base to neutralize the hydrogen chloride byproduct.

A general procedure involves dissolving L-aspartic acid in an aqueous solution of a base, such as sodium hydroxide (B78521), and then adding acryloyl chloride at a controlled temperature. prepchem.com The use of anhydrides, such as acrylic anhydride, is also a viable but less common approach.

The efficiency of the acylation reaction is highly dependent on several factors, including temperature, pH, and the stoichiometry of the reactants. Maintaining a low temperature, typically below 5°C, is crucial to minimize side reactions and the polymerization of the acryloyl moiety. prepchem.com The pH of the reaction mixture must be carefully controlled to ensure the amino group of L-aspartic acid is sufficiently nucleophilic while preventing the hydrolysis of the acryloyl chloride.

While the acylation of amino acids with acryloyl chloride often proceeds without a specific catalyst, the choice of base can be considered a catalytic component. The use of a suitable base, such as sodium hydroxide, facilitates the deprotonation of the amino group, enhancing its nucleophilicity. The simultaneous addition of acryloyl chloride and a base solution helps maintain the optimal pH throughout the reaction. prepchem.com

Research into catalyst systems for similar acylation reactions has explored various options. For instance, in the synthesis of other acylated compounds, bifunctional catalysts have been shown to modify the acid-base properties of the reaction surface, thereby influencing catalytic activity. rsc.org In the context of poly(aspartic acid) synthesis, phosphoric acid has been identified as an effective catalyst for poly-condensation reactions. frontiersin.orgfrontiersin.org While not directly applicable to the N-acryloylation of the monomer, this highlights the importance of catalyst choice in related amino acid chemistry.

Table 1: Key Parameters for Optimization of Acylation Reaction

| Parameter | Condition | Rationale |

|---|---|---|

| Temperature | Below 5°C | Minimizes side reactions and polymerization of the acryloyl group. prepchem.com |

| pH | Controlled (typically alkaline) | Ensures the amino group is nucleophilic and prevents hydrolysis of acryloyl chloride. prepchem.com |

| Reactant Addition | Simultaneous and controlled | Maintains optimal stoichiometry and pH throughout the reaction. prepchem.com |

| Inhibitor | e.g., p-Methoxyphenol | Prevents premature polymerization of the monomer. prepchem.com |

The choice of solvent is critical in the synthesis of N-Acryloyl-L-aspartic acid as it affects the solubility of reactants, reaction rate, and the ease of product isolation. Water is a commonly used solvent for the acylation of L-aspartic acid due to the high solubility of the amino acid salt. prepchem.com An aqueous medium also facilitates the use of inorganic bases for pH control.

However, the use of organic co-solvents can sometimes be advantageous. For instance, in the synthesis of related N-acryloyl amino acid esters, chloroform (B151607) has been used as a solvent. nih.gov In cases where the starting materials have limited water solubility, non-reactive, water-miscible organic co-solvents such as ethanol, isopropanol, N,N-dimethylformamide, and dioxane may be employed to create a homogeneous reaction medium. google.com The use of a mixed solvent system, such as mesitylene/sulfolane, has been found to be effective in the poly-condensation of aspartic acid, although this is a different reaction type. frontiersin.org

The purity of the final product is also influenced by the solvent system. In aqueous reactions, the product can sometimes be isolated by acidification, leading to its precipitation. prepchem.com However, co-precipitation of salts, such as sodium chloride, can occur, complicating the purification process. google.com In such cases, extraction with an organic solvent like ethyl acetate (B1210297) is often employed to isolate the product. prepchem.com The solubility of poly(L-aspartic acid) derivatives has been improved in volatile organic solvents like dichloromethane, chloroform, and acetone (B3395972) through chemical modification, suggesting that solvent choice is key for both reaction and downstream processing. nih.gov

Table 2: Influence of Solvent Systems on Synthesis

| Solvent System | Advantages | Disadvantages | Example Application |

|---|---|---|---|

| Water | High solubility of L-aspartic acid salts, environmentally benign. prepchem.com | Potential for co-precipitation of salts with the product. google.com | Acylation of L-aspartic acid with acryloyl chloride. prepchem.com |

| Chloroform | Good solubility for certain amino acid esters and acryloyl chloride. nih.gov | Environmental and safety concerns. | Synthesis of N-acryloyl-Glu-(OEt)2. nih.gov |

| Water-miscible organic co-solvents (e.g., DMF, Dioxane) | Can improve solubility of reactants that are poorly soluble in water alone. google.com | May complicate product isolation and require additional purification steps. | Aminonitrile formation when the ketone is water-insoluble. google.com |

| Ethyl Acetate | Used for extraction and purification of the product from aqueous solutions. google.comprepchem.com | Not typically used as the primary reaction solvent for this synthesis. | Product isolation post-reaction. prepchem.com |

Multi-Step Synthesis via Aminonitrile Intermediates

This synthetic route involves a one-pot procedure that includes the formation of an aminonitrile, followed by its acryloylation and subsequent hydrolysis to yield the N-acryloyl-α-amino acid. google.com

The initial step of this multi-step synthesis is an adaptation of the Strecker amino acid synthesis. google.com The classical Strecker synthesis produces an amino acid from an aldehyde or ketone, ammonia (B1221849), and cyanide, proceeding through an α-aminonitrile intermediate. wikipedia.org A modification of this, the Zelinsky-Stadnikoff modification, involves the reaction of a ketone with an ammonium (B1175870) salt and a cyanide salt in an aqueous medium to form the aminonitrile. google.com

This aminonitrile is then acryloylated in the same aqueous medium to produce an acrylamidonitrile. The final step is the selective hydrolysis of the nitrile group of the acrylamidonitrile using an aqueous acid to give the desired N-acryloyl-α-amino acid. google.com This hydrolysis is surprisingly effective only with aqueous acid; attempts with aqueous hydroxide reagents have been unsuccessful. google.com

A significant advantage of the aminonitrile-based synthesis is that it can be performed in aqueous media, which is environmentally favorable. The one-pot nature of this process, where intermediates are not isolated, further enhances its efficiency. google.com

The reaction conditions for each step are crucial for a successful synthesis. The formation of the aminonitrile may be facilitated by the addition of ammonium hydroxide, especially with less reactive ketones. google.com The subsequent acryloylation is typically carried out by adding an acryloylating agent like acryloyl chloride to the aqueous mixture containing the aminonitrile. The final hydrolysis step is performed with an aqueous acid, such as sulfuric or hydrochloric acid, at temperatures ranging from 25-90°C. google.com

In many cases, the N-acryloyl-α-amino acid product crystallizes from the aqueous reaction mixture and can be isolated by simple filtration, resulting in high purity and yields of 50% or higher. google.com

Chelation-Assisted N-Acryloylation Techniques

Chelation-assisted strategies in organic synthesis can offer enhanced selectivity and yield by coordinating a metal ion to a substrate, thereby activating or directing a reaction. In the context of amino acids, the carboxyl and amino groups provide potential chelation sites.

Utilization of Metal Complexes for Regioselective Functionalization

The regioselective N-acryloylation of L-aspartic acid, which possesses two carboxylic acid groups and one amino group, presents a significant synthetic challenge. The use of metal complexes to protect the carboxyl groups or to activate the amino group for selective acylation is a promising approach. While polymers derived from N-acryloyl-α-amino acids are known for their chelating abilities, and poly(aspartic acid) demonstrates a strong affinity for metal ions, specific, well-documented methods employing metal complexes for the direct, regioselective N-acryloylation of L-aspartic acid are not extensively reported in publicly available research. google.comnih.gov This suggests that this may be an emergent area of synthetic methodology. The principle, however, would involve the formation of a transient metal complex that sterically hinders the carboxylic acid groups, leaving the amine functionality available for reaction with an acryloylating agent.

Enzymatic Synthesis Approaches for N-Acryloyl-Terminated Peptides

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis for creating N-acryloyl-terminated peptides. These approaches leverage the catalytic prowess of enzymes to achieve specific bond formations under mild, aqueous conditions.

Protease-Catalyzed Peptide Synthesis (PCPS) with N-Acryloyl Grafters

Protease-Catalyzed Peptide Synthesis (PCPS) has emerged as a viable method for producing N-terminally functionalized oligopeptides. nih.gov This kinetically controlled process utilizes proteases, such as papain, to catalyze the formation of peptide bonds, favoring aminolysis over hydrolysis. nih.gov In this method, an N-acryloyl amino acid ester, referred to as a "grafter," acts as the initiating substrate. nih.govnih.gov The enzyme facilitates the elongation of the peptide chain by adding amino acid ethyl ester monomers. nih.gov This one-pot aqueous reaction is a more sustainable alternative to solid-phase peptide synthesis (SPPS), which often involves costly reagents and complex protection/deprotection steps. nih.govnih.gov

Research has demonstrated that the choice of both the N-acryloyl grafter and the co-monomer significantly influences the conversion efficiency and the final product yield. nih.gov For instance, studies have evaluated various N-acryloyl-amino acid ethyl ester grafters in combination with different amino acid ethyl ester monomers to understand the factors governing the synthesis of N-acryloyl functionalized oligopeptides. nih.gov

| Grafter | Co-monomer | Grafter:Monomer Ratio (mol:mol) | N-Acryloyl-Oligopeptide in Insoluble Fraction (%) |

| N-acryloyl-Glu-(OEt)₂ | Glu-(OEt)₂ | 0.1:1 | 21 ± 1 |

| N-acryloyl-Glu-(OEt)₂ | Glu-(OEt)₂ | 1:1 | 67 ± 3 |

This table illustrates the impact of the grafter-to-monomer feed ratio on the incorporation of the N-acryloyl group into the oligopeptide product. nih.gov

Mechanistic Investigations of Protease Activity and Grafter Conversion

The mechanism of PCPS involves the formation of an acyl-enzyme intermediate. nih.gov The protease's active site, often containing a cysteine residue, attacks the carbonyl group of the N-acryloyl amino acid ester grafter. nih.gov Subsequently, the amino group of an incoming amino acid ester monomer performs a nucleophilic attack on this intermediate, leading to peptide bond formation and the release of the elongated, N-acryloyl-terminated peptide from the enzyme. nih.gov

Computational modeling has been employed to provide insights into the structural and energetic factors that underpin substrate selectivity and grafter conversion. nih.gov These studies help to elucidate why certain combinations of grafters and co-monomers lead to higher yields and greater incorporation of the N-acryloyl moiety. nih.govnih.gov The hydrophobicity of the N-acryloyl group itself can influence the properties of the resulting oligopeptides, potentially affecting their solubility and average degree of polymerization. nih.gov

Purification and Isolation Protocols for Monomer Purity

The purity of the N-Acryloyl-L-aspartic acid monomer is critical for its successful polymerization and for the properties of the resulting materials. Therefore, robust purification and isolation protocols are essential.

Chromatographic Separation Methodologies

Chromatographic techniques are powerful tools for the purification of amino acid derivatives like N-Acryloyl-L-aspartic acid. These methods separate compounds based on their differential distribution between a stationary phase and a mobile phase.

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is a principal method for both the analysis and purification of N-acryloyl amino acids. By selecting appropriate stationary phases (e.g., reversed-phase C18 columns) and mobile phase compositions (e.g., gradients of acetonitrile (B52724) and water with an acid modifier like trifluoroacetic acid), it is possible to achieve high-resolution separation of the target monomer from starting materials, by-products, and other impurities.

Thin-Layer Chromatography (TLC): TLC is a simple and rapid technique often used to monitor the progress of a reaction and to identify appropriate solvent systems for larger-scale column chromatography. For amino acid derivatives, silica (B1680970) gel plates are commonly used as the stationary phase, with various solvent mixtures serving as the mobile phase. The separated compounds can be visualized using UV light or by staining with reagents like ninhydrin (B49086), although ninhydrin will not react with the N-substituted amino acid.

Following synthesis, a typical purification protocol for N-Acryloyl-L-aspartic acid might involve an initial extraction to remove bulk impurities, followed by column chromatography to isolate the pure monomer. The fractions collected from the column would be analyzed by TLC or HPLC to confirm purity before combining and removing the solvent to yield the final product.

| Chromatographic Technique | Stationary Phase | Mobile Phase Principle | Application |

| High-Performance Liquid Chromatography (HPLC) | e.g., C18 silica | Gradient elution with organic/aqueous solvents | Quantitative analysis and preparative purification |

| Thin-Layer Chromatography (TLC) | Silica gel | Isocratic elution with a solvent mixture | Reaction monitoring and method development |

| Column Chromatography | Silica gel | Isocratic or gradient elution | Preparative scale purification |

Crystallization-Based Purification Strategies

Crystallization is a pivotal technique for the purification of N-Acryloyl-L-aspartic acid, leveraging the compound's solubility differences in various solvents at different temperatures to isolate it from impurities. This method is highly effective in removing unreacted starting materials, by-products, and other contaminants, yielding a product of high purity suitable for subsequent polymerization and other applications. The N-acryloyl-a-amino acids are typically colorless, crystalline solids, and their isolation is often achieved through simple filtration of the crystalline product from the reaction mixture google.com.

The fundamental principle of crystallization involves dissolving the impure N-Acryloyl-L-aspartic acid in a suitable solvent at an elevated temperature to create a saturated or near-saturated solution. Subsequent controlled cooling of the solution decreases the solubility of the compound, leading to the formation of crystals, while impurities remain dissolved in the solvent, known as the mother liquor mt.com. The choice of solvent is critical and is determined by the solubility characteristics of N-Acryloyl-L-aspartic acid and the impurities present.

In instances where the product does not spontaneously crystallize from the reaction mixture, it can be isolated by extraction into a substantially water-insoluble organic solvent, such as ethyl acetate, and then purified through recrystallization google.com. The process generally involves dissolving the crude product in a minimal amount of a hot solvent and then allowing it to cool slowly. Rapid cooling is typically avoided as it can lead to the formation of smaller, less pure crystals.

For N-Acryloyl-L-aspartic acid, which possesses polar carboxylic acid groups, polar solvents are often employed. Water, or aqueous mixtures with organic solvents, can be effective. The pH of the aqueous solution can also play a significant role in the crystallization process, influencing the solubility and crystal habit of the amino acid derivative nih.gov.

A common issue that can arise during the synthesis of N-acryloylamino acids is the contamination of the final product with the β-chloropropionyl derivative, which is an HCl addition product. This impurity can be addressed by dissolving the product in a dilute aqueous sodium hydroxide solution, which facilitates the dehydrochlorination to the desired N-acryloylamino acid, followed by recrystallization google.com.

The efficiency of the crystallization process is monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to assess the purity of the resulting crystals.

Below is an interactive data table summarizing key parameters in a typical crystallization process for N-Acryloyl-L-aspartic acid, based on general principles and findings for related compounds.

| Parameter | Description | Typical Values/Conditions | Rationale/Impact on Purity |

|---|---|---|---|

| Solvent System | The liquid medium in which the compound is dissolved and from which it crystallizes. | Water, Ethanol/Water mixtures, Acetic Acid | The solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while impurities should remain soluble at low temperatures. |

| Dissolution Temperature | The temperature at which the crude product is dissolved in the solvent. | 50-90°C | Ensures complete dissolution of the target compound to form a saturated solution. Higher temperatures can increase solubility but may risk degradation. |

| Cooling Profile | The rate at which the saturated solution is cooled to induce crystallization. | Slow, controlled cooling (e.g., 5-10°C/hour) followed by a holding period at a lower temperature (e.g., 0-5°C). | Slow cooling promotes the formation of larger, more ordered, and purer crystals by allowing for selective incorporation of the target molecule into the crystal lattice. |

| Final Isolation Temperature | The temperature at which the crystals are separated from the mother liquor. | 0-25°C | Lower temperatures maximize the yield by minimizing the amount of product remaining dissolved in the solvent. |

| Washing Solvent | A solvent used to rinse the filtered crystals to remove residual mother liquor. | Cold crystallization solvent or a miscible non-solvent. | Removes impurities adhering to the crystal surface without significantly dissolving the product crystals. |

Polymerization Mechanisms and Control Strategies for N Acryloyl L Aspartic Acid Derived Polymers

Radical Polymerization of N-Acryloyl-L-Aspartic Acid

Conventional free-radical polymerization is a chain-growth process involving initiation, propagation, and termination steps vt.edu. While effective for producing high molecular weight polymers, this method typically results in polymers with broad molecular weight distributions and limited architectural control sigmaaldrich.com.

The homopolymerization of N-acryloyl amino acids, such as the structurally similar N-acryloyl-L-glutamic acid, via free-radical initiation can lead to different physical outcomes based on the reaction conditions. Depending on factors like monomer concentration and the resulting viscosity of the reaction mixture, the process can yield either a water-soluble linear polymer or a physically cross-linked hydrogel. This behavior is attributed to the formation of intermolecular hydrogen bonds between the carboxylic acid and amide groups on the polymer side chains, which can act as physical cross-linking points.

Conventional radical polymerization of N-acryl amino acid monomers generally produces polymers with a broad range of molecular weights, often spanning from 3,000 to 60,000 Da nih.gov. This lack of uniformity is a key driver for the adoption of more controlled polymerization techniques.

The generation of initial radical species is a critical step in starting the polymer chain growth. This can be achieved through thermal or photochemical methods mdpi.com.

Thermal initiation is a common method where an initiator compound decomposes upon heating to generate free radicals. Well-known thermal radical initiators include azo compounds, such as 2,2'-azobis(isobutyronitrile) (AIBN), and organic peroxides, like benzoyl peroxide (BPO) mdpi.com. The choice of initiator is often dictated by the desired reaction temperature and its half-life. For acrylate (B77674) and acrylamide (B121943) monomers, AIBN is a frequently used initiator that reliably generates radicals to initiate polymerization upon thermal decomposition.

Photoinitiation utilizes light energy, typically in the UV or visible spectrum, to cleave an initiator molecule into radicals. This method offers spatial and temporal control over the polymerization process. Photoinitiation is a cornerstone of modern controlled polymerization techniques, such as Photoinduced Electron/Energy Transfer-Reversible Addition–Fragmentation Chain Transfer (PET-RAFT) polymerization, which allows reactions to proceed under mild, ambient temperature conditions rsc.orgsemanticscholar.org.

Initiation Methods in Chain-Growth Polymerization

Controlled/Living Radical Polymerization (CLRP) Techniques

To overcome the limitations of conventional radical polymerization, CLRP techniques have been developed. These methods minimize irreversible termination reactions, allowing for the synthesis of polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity), and complex architectures like block copolymers sigmaaldrich.comrsc.org.

Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization is one of the most versatile and powerful CLRP techniques for synthesizing polymers from N-acryloyl amino acids rsc.org. This method is highly tolerant of various functional groups, including the unprotected carboxylic acid moieties present in N-Acryloyl-L-aspartic acid rsc.orgsemanticscholar.org.

The PET-RAFT process, a light-mediated variant, is particularly effective. It enables the polymerization of N-acryloyl amino acid monomers under mild conditions to produce a library of polymers with controlled molecular weights and narrow molecular weight distributions, typically with a polydispersity index (Mw/Mn) below 1.20 rsc.orgsemanticscholar.orgwesternsydney.edu.au. The direct polymerization of monomers with unprotected di-carboxylic acid groups, such as N-Acryloyl-L-aspartic acid, can be readily achieved in solvents like methanol (B129727) rsc.org. This approach provides a straightforward route to well-defined homopolymers and diblock copolymers.

The table below summarizes typical experimental results for the controlled polymerization of N-acryloyl amino acids using RAFT technology, demonstrating the high degree of control achieved.

| Monomer | RAFT Agent | Photocatalyst/Initiator | Solvent | Mₙ (kDa) | Mₙ/Mₙ | Reference |

| N-acryloyl-L-aspartic acid | DDMAT | Ir(ppy)₃ | Methanol | 8.2 | 1.15 | rsc.org |

| N-acryloyl-L-valine | DDMAT | Ir(ppy)₃ | DMSO | 8.9 | 1.12 | semanticscholar.org |

| N-acryloyl-L-phenylalanine | DDMAT | Ir(ppy)₃ | Methanol | 9.8 | 1.18 | rsc.org |

| N-acryloyl-L-serine | DDMAT | Ir(ppy)₃ | Methanol | 7.5 | 1.13 | rsc.org |

Precision Control over Molecular Weight and Polydispersity Index

A key advantage of RAFT and PET-RAFT polymerization is the ability to synthesize polymers with predetermined molecular weights and narrow molecular weight distributions, quantified by the Polydispersity Index (PDI, or Mw/Mn). nih.gov For polymers derived from N-acryloyl amino acids, including those with unprotected carboxylic acid groups, PET-RAFT consistently yields well-defined products with PDI values typically below 1.30, and often below 1.20. nih.govmdpi.com

This high degree of control is achieved because the polymerization proceeds in a "living" manner, where the polymer chains grow at a similar rate and termination events are minimized. The theoretical molecular weight can be accurately predicted based on the monomer-to-CTA ratio and the monomer conversion. This precision is essential for creating advanced materials where properties like self-assembly behavior, drug loading capacity, and biological interactions are highly dependent on the polymer's size and uniformity.

The table below illustrates the typical control achieved during the PET-RAFT polymerization of N-acryloyl amino acid monomers, which is representative of the control expected for N-Acryloyl-L-aspartic acid.

| Monomer | Targeted DP | Mn, GPC (g/mol) | PDI (Mw/Mn) | Reference |

|---|---|---|---|---|

| N-acryloyl-L-alanine | 100 | 13,100 | 1.18 | nih.gov |

| N-acryloyl-L-phenylalanine | 100 | 19,500 | 1.15 | nih.gov |

| N-acryloyl-L-glutamic acid | 50 | 8,900 | 1.19 | semanticscholar.org |

| N-acryloyl-L-proline | 200 | 29,800 | 1.16 | nih.gov |

Copolymerization Strategies with Diverse Monomers

Copolymerization significantly broadens the functional scope of poly(N-Acryloyl-L-aspartic acid) by allowing the incorporation of different monomers to tailor the final properties of the material. RAFT polymerization is particularly well-suited for creating complex copolymer architectures with high precision.

Synthesis of Poly(N-Acryloyl-L-Aspartic Acid)-Based Block Copolymers

Block copolymers consist of two or more distinct polymer chains (blocks) covalently linked together. The synthesis of block copolymers containing a poly(N-Acryloyl-L-aspartic acid) segment allows for the combination of its inherent properties, such as biocompatibility and pH-responsiveness, with the properties of another polymer block.

A common strategy using RAFT polymerization involves synthesizing the first block, which then serves as a macro-CTA for the polymerization of the second monomer, a process known as sequential polymerization. mdpi.com This method has been used to prepare well-defined di-block copolymers from N-acryloyl amino acids. nih.govrsc.org For example, a poly(ethylene glycol) (PEG)-based macro-CTA can be used to initiate the polymerization of an N-acryloyl amino acid, resulting in an amphiphilic di-block copolymer with a hydrophilic PEG block and a functional poly(amino acid) block. acs.org Such structures are of great interest for forming micelles and other nanostructures for drug delivery. nanosoftpolymers.com

Graft Copolymerization onto Natural and Synthetic Macromolecular Backbones

Graft copolymerization involves attaching polymer chains (grafts) onto a pre-existing polymer backbone. This technique is a versatile method for modifying the properties of both natural and synthetic polymers.

Natural Backbones: N-Acryloyl-L-aspartic acid and similar monomers can be grafted onto natural macromolecules like cellulose (B213188). researchgate.net Using RAFT polymerization, a CTA can be first immobilized on the cellulose backbone. Subsequently, the N-acryloyl amino acid monomer is polymerized from these sites, yielding a brush-like copolymer. researchgate.net These cellulose-graft-poly(N-acryloyl amino acid) copolymers combine the structural integrity of cellulose with the functionality and responsiveness of the grafted chains, finding potential use in creating pH-sensitive materials and for controlled release applications. researchgate.net

Synthetic Backbones: Similarly, poly(N-Acryloyl-L-aspartic acid) chains can be grafted onto synthetic polymers. For instance, a copolymer backbone containing reactive sites can be prepared, followed by the grafting of the amino acid-based polymer. Alternatively, a macromonomer approach can be used, where a pre-formed poly(N-Acryloyl-L-aspartic acid) chain with a polymerizable end-group is copolymerized with other monomers to form a graft copolymer. rsc.org

Preparation of Amphiphilic and Multi-Stimuli Responsive Copolymers

The presence of two carboxylic acid groups in the N-Acryloyl-L-aspartic acid monomer unit imparts strong pH-responsive behavior to its polymers. This characteristic can be combined with other responsive properties by copolymerizing it with other functional monomers.

Amphiphilic Copolymers: Amphiphilic copolymers, which contain both hydrophilic and hydrophobic segments, can be prepared by copolymerizing hydrophilic N-Acryloyl-L-aspartic acid with a hydrophobic monomer, such as N-dodecylmethacrylamide. acs.org These copolymers can self-assemble in aqueous solutions to form nanostructures like micelles or vesicles, which are capable of encapsulating hydrophobic drugs. nih.govmdpi.com

Multi-Stimuli Responsive Copolymers: To create copolymers that respond to multiple stimuli, N-Acryloyl-L-aspartic acid can be copolymerized with monomers that are sensitive to other triggers, such as temperature. For example, copolymerization with N-isopropylacrylamide (NIPAAm), a well-known thermoresponsive monomer, can yield a dual pH- and temperature-responsive copolymer. researchgate.net Such "smart" polymers have advanced applications in controlled drug delivery, where release can be triggered by the specific pH and temperature conditions found in target tissues, such as tumors. acs.orgresearchgate.net The synthesis of these materials is readily achieved with controlled radical polymerization techniques, which allow for precise incorporation of the different monomer units. acs.org

Crosslinking Methodologies for Polymeric Network Formation

The transition from linear or branched polymers derived from N-Acryloyl-L-aspartic acid to three-dimensional hydrogel networks is achieved through the introduction of crosslinks. These links, which can be either permanent covalent bonds or transient physical associations, are critical in defining the structural integrity, mechanical properties, and swelling behavior of the resulting material. The methodologies for creating these networks are diverse, allowing for the fine-tuning of hydrogel characteristics to suit specific applications.

Fabrication of N-Acryloyl-L-Aspartic Acid-Derived Hydrogels

The most prevalent method for fabricating hydrogels from L-aspartic acid precursors does not typically involve the direct polymerization of an N-acryloyl monomer. Instead, a common and versatile strategy involves a multi-step process starting with the thermal polycondensation of L-aspartic acid to produce its polymeric anhydride, polysuccinimide (PSI). researchgate.netnih.gov This intermediate polymer is soluble in organic solvents, making it amenable to modification and crosslinking.

The fabrication process generally follows these key steps:

Synthesis of Polysuccinimide (PSI): L-aspartic acid is polymerized at elevated temperatures, often with an acid catalyst, to form the PSI precursor. mdpi.com

Crosslinking of PSI: The PSI polymer is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and reacted with a crosslinking agent. researchgate.netnih.gov This step is crucial as it forms the permanent links that will constitute the hydrogel network. Diamines are frequently used for this purpose, reacting with the succinimide (B58015) rings of the polymer backbone to form stable amide linkages. researchgate.net

Hydrolysis: Following the crosslinking reaction, the resulting gel is treated with a mild alkaline solution (e.g., at pH 8) to hydrolyze the remaining unreacted succinimide rings. researchgate.net This ring-opening reaction converts the PSI network into a poly(aspartic acid) (PASP) hydrogel, characterized by the presence of carboxylic acid functional groups that impart hydrophilicity and pH-responsiveness.

An alternative fabrication strategy involves modifying the PSI backbone with functional groups that can be cross-linked in a subsequent step. For example, PSI can be reacted with molecules containing thiol groups (like cysteamine) or catechol groups (like dopamine). frontiersin.orgnih.govrsc.org These functionalized polymers can then be cross-linked through oxidation to form disulfide bonds or through coordination with metal ions, respectively, to form the hydrogel network. frontiersin.orgnih.govrsc.org This approach allows for the creation of stimuli-responsive hydrogels.

Design of Physically and Chemically Cross-Linked Systems

The properties of N-Acryloyl-L-aspartic acid-derived hydrogels are fundamentally dictated by the nature of their crosslinks. These can be broadly categorized as chemical (covalent) or physical (non-covalent), each offering distinct characteristics to the final polymeric network.

Chemically Cross-Linked Systems

Chemical crosslinks are stable, covalent bonds that create a permanent network structure. The density of these crosslinks directly influences the hydrogel's swelling ratio, mechanical strength, and degradation profile. A primary method for forming these networks is the reaction of the polysuccinimide (PSI) precursor with difunctional molecules, most commonly diamines. nih.gov

The reaction involves the nucleophilic attack of the primary amine groups on the carbonyl carbons of the succinimide ring, leading to ring opening and the formation of two amide bonds, thus linking two separate polymer chains. nih.gov The choice of diamine cross-linker allows for considerable control over the network architecture and properties.

Key chemical crosslinking strategies include:

Diamine Crosslinkers: A variety of diamines, including naturally derived molecules like putrescine and spermine, as well as synthetic ones, have been used to crosslink PSI. nih.gov The length and flexibility of the diamine chain are critical parameters that affect the final properties of the hydrogel.

Disulfide Bond Formation: By functionalizing PSI with thiol-containing molecules like cysteamine (B1669678) (CEA), hydrogels can be formed through the oxidation of these thiol groups into disulfide bonds. frontiersin.orgnih.govrsc.org These crosslinks are reversible and can be cleaved by reducing agents, creating hydrogels that are responsive to redox stimuli. frontiersin.orgnih.gov

Other Covalent Linkages: Other cross-linkers such as ethylene (B1197577) glycol diglycidyl ether (EGDGE) can also be employed to react with and crosslink the polymer chains, forming ether linkages. frontiersin.orgnih.gov

| Cross-linker Type | Specific Agent(s) | Mechanism of Action | Resulting Network Characteristic |

|---|---|---|---|

| Diamines | Putrescine, Spermine, Spermidine, Diaminobutane | Ring-opening of succinimide units in PSI precursor to form stable amide bonds. researchgate.netnih.gov | Permanent, stable covalent network. Properties are tunable based on cross-linker length. |

| Thiol-based | Cysteamine (CEA), Cystamine | Functionalization of PSI with thiol groups, followed by oxidation to form disulfide (-S-S-) bridges. frontiersin.orgnih.govrsc.org | Redox-responsive network; crosslinks can be cleaved by reducing agents. |

| Epoxides | Ethylene glycol diglycidyl ether (EGDGE) | Reaction with carboxyl or amine groups on the polymer backbone to form ether or ester linkages. frontiersin.orgnih.gov | Permanent, stable covalent network. |

Physically Cross-Linked Systems

Physical crosslinks are formed through reversible, non-covalent interactions, such as hydrogen bonds, ionic interactions, or polymer chain entanglements. These dynamic linkages can be disrupted and reformed in response to environmental stimuli like temperature, pH, or ionic strength, leading to properties like self-healing and injectability.

Key physical crosslinking strategies for poly(aspartic acid)-based systems include:

Hydrogen Bonding: The numerous carboxylic acid groups along the poly(aspartic acid) backbone are capable of forming strong hydrogen bonds. acs.orgresearchgate.net The incorporation of other materials, such as inorganic clays (B1170129) like diatomaceous earth, can enhance these hydrogen bonding interactions, increasing the degree of physical cross-linking and reinforcing the hydrogel network. acs.org

Ionic & Coordination Crosslinking: This method involves the interaction between charged groups on the polymer and multivalent ions. A prominent example is the modification of the PSI precursor with dopamine (B1211576). The catechol groups of dopamine can form strong, reversible complexes with trivalent metal ions, such as iron (Fe³⁺), effectively cross-linking the polymer chains. frontiersin.orgnih.gov This type of coordination bonding can also be achieved with other species, such as boric acid, which interacts with the catechol groups to form the hydrogel network. frontiersin.orgnih.gov

| Interaction Type | Mechanism | Example System | Resulting Network Characteristic |

|---|---|---|---|

| Hydrogen Bonding | Non-covalent attraction between hydrogen atoms on carboxylic acid groups and electronegative atoms. acs.orgresearchgate.net | Reinforced by incorporating additives like diatomaceous earth into the PASP network. acs.org | Dynamic, reversible network contributing to mechanical strength. |

| Ionic / Coordination Bonds | Complexation between functional groups on the polymer and multivalent ions. frontiersin.orgnih.gov | Dopamine-modified PASP cross-linked with Fe³⁺ ions or Boric Acid. frontiersin.orgnih.gov | Stimuli-responsive and potentially self-healing network due to the reversible nature of the bonds. |

| Chain Entanglement | Physical intertwining of polymer chains at high concentrations. acs.org | Concentrated solutions of high molecular weight PASP derivatives. | Contributes to viscosity and viscoelastic properties; acts as temporary crosslinks. |

Advanced Characterization of N Acryloyl L Aspartic Acid and Its Polymeric Derivatives

Spectroscopic Analysis for Structural Elucidation

Spectroscopic methods are fundamental in confirming the chemical structure of the N-Acryloyl-L-aspartic acid monomer and its polymeric derivatives. These techniques provide detailed information on the connectivity of atoms, the presence of specific functional groups, electronic transitions, and stereochemical properties.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for obtaining detailed information about the molecular structure of N-Acryloyl-L-aspartic acid. By analyzing the chemical shifts, coupling constants, and correlations, a complete structural assignment can be achieved.

¹H NMR Spectroscopy provides information on the proton environments within the molecule. For N-Acryloyl-L-aspartic acid, characteristic signals corresponding to the acryloyl group and the aspartic acid backbone are expected. The vinyl protons of the acryloyl group typically appear as a set of distinct multiplets in the downfield region (δ 5.5-6.5 ppm) due to their electronic environment and spin-spin coupling. nih.gov The α-methine proton of the aspartic acid residue is expected around δ 4.1–4.3 ppm, while the β-methylene protons appear as a multiplet further upfield. nih.govbmrb.iohmdb.ca Upon polymerization, the signals corresponding to the vinyl protons disappear, and the polymer backbone signals may broaden.

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Acryloyl CH=CH₂ (cis to C=O) | ~5.6 | dd (doublet of doublets) |

| Acryloyl CH=CH₂ | ~6.3 | m (multiplet) |

| Acryloyl CH=CH₂ (trans to C=O) | ~6.1 | dd (doublet of doublets) |

| Aspartyl α-CH | ~4.3 | m (multiplet) |

| Aspartyl β-CH₂ | ~2.7-2.8 | m (multiplet) |

| Amide NH | ~8.5 | d (doublet) |

¹³C NMR Spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The spectrum of N-Acryloyl-L-aspartic acid would show distinct signals for the carbonyl carbons of the amide and two carboxylic acid groups, typically in the range of δ 170-181 ppm. bmrb.iohmdb.cachemicalbook.com The vinyl carbons of the acryloyl group are expected around δ 125-135 ppm. The carbons of the aspartic acid backbone (α-CH and β-CH₂) would appear further upfield. bmrb.iochemicalbook.comresearchgate.net The complete disappearance of the vinyl carbon signals in the polymer's spectrum is a key indicator of successful polymerization. researchgate.net

| Carbon Assignment | Expected Chemical Shift (ppm) |

|---|---|

| Carboxyl C=O (Side Chain) | ~180.3 |

| Carboxyl C=O (Backbone) | ~177.0 |

| Amide C=O | ~165.0 |

| Acryloyl CH=CH₂ | ~132.0 |

| Acryloyl CH=CH₂ | ~128.0 |

| Aspartyl α-CH | ~54.9 |

| Aspartyl β-CH₂ | ~39.2 |

2D NMR Spectroscopy techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are invaluable for unambiguous assignment of the ¹H and ¹³C signals. iupac.orgresearchgate.net HSQC correlates directly bonded proton-carbon pairs, while HMBC reveals longer-range (2-3 bond) correlations. iupac.orgresearchgate.net These experiments are crucial for confirming the connectivity between the acryloyl group and the nitrogen atom of the aspartic acid moiety and for detailed microstructural analysis of the resulting polymers. iupac.org

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. researchgate.netitu.edu.tr The FTIR spectrum of N-Acryloyl-L-aspartic acid is expected to show characteristic absorption bands confirming its structure. Key vibrational bands include the N-H stretching of the secondary amide, the broad O-H stretching of the carboxylic acid groups, the C=O stretching of the amide (Amide I band) and carboxylic acids, and the C=C stretching of the acryloyl group. pmf.unsa.baderpharmachemica.comresearchgate.net The presence of these bands provides clear evidence for the successful synthesis of the monomer. In the polymer, the disappearance or significant reduction of the C=C stretching band around 1635 cm⁻¹ confirms the polymerization of the vinyl group.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|

| O-H stretch (Carboxylic Acid) | 3300-2500 (broad) |

| N-H stretch (Amide) | ~3300 |

| C=O stretch (Carboxylic Acid) | ~1710-1730 |

| C=O stretch (Amide I) | ~1660 |

| C=C stretch (Acryloyl) | ~1635 |

| N-H bend (Amide II) | ~1540 |

UV-Vis spectroscopy provides information about electronic transitions within a molecule. Molecules containing π-bonds or non-bonding electrons (n-electrons), such as those in carbonyl and carboxyl groups, can absorb energy in the UV or visible range. The UV-Vis spectrum of L-aspartic acid derivatives typically exhibits absorption peaks at wavelengths below 250 nm. researchgate.netresearchgate.net For N-Acryloyl-L-aspartic acid, absorption is expected due to the n→π* transitions of the carbonyl groups in the amide and carboxylic acid moieties, as well as the π→π* transitions of the C=C double bond in the acryloyl group. This technique can be useful for quantitative analysis using a calibration curve.

Since N-Acryloyl-L-aspartic acid is derived from the chiral amino acid L-aspartic acid, it is optically active. Circular Dichroism (CD) spectroscopy is an essential technique for studying such chiroptical properties. researchgate.net CD measures the differential absorption of left and right circularly polarized light. The CD spectrum can confirm the retention of the stereochemical configuration from the L-aspartic acid precursor. Furthermore, for polymeric derivatives, CD spectroscopy is a powerful tool for investigating the formation of secondary structures (e.g., helices, sheets) in solution, which are influenced by factors such as pH and solvent polarity. researchgate.net

Chromatographic and Separation Techniques for Polymer Analysis

Chromatographic techniques are critical for the purification and analysis of the polymeric derivatives of N-Acryloyl-L-aspartic acid, providing insights into their molecular weight characteristics.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the standard method for determining the molecular weight distribution of polymers. researchgate.netresearchgate.net The technique separates polymer chains based on their hydrodynamic volume in solution. researchgate.net From the GPC chromatogram, several important parameters can be calculated: the number-average molecular weight (Mₙ), the weight-average molecular weight (Mₒ), and the polydispersity index (PDI = Mₒ/Mₙ). The PDI value provides a measure of the breadth of the molecular weight distribution. For a water-soluble polymer like poly(N-Acryloyl-L-aspartic acid), the analysis is typically performed using an aqueous mobile phase with appropriate salts to screen electrostatic interactions. researchgate.net The system is calibrated using polymer standards of known molecular weights, such as polyethylene oxide or poly(acrylic acid). researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry for Polymer Chain Characterization

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful analytical technique for the characterization of synthetic polymers. nih.govrsc.org It is a soft ionization method that generates polymer ions, typically in a single charge state, with minimal fragmentation. nih.govnih.gov This allows for the precise determination of several key parameters of a polymer sample, including the average molecular weight (both number-average, M_n, and weight-average, M_w), the mass of the repeating monomer unit, and the molecular weight dispersity (Đ). nih.gov The technique provides resolution of individual n-mers within the polymer's mass distribution, offering detailed information about the polymer chain composition and end-group analysis. nih.govnih.gov MALDI-TOF MS is particularly accurate for polymers with a relatively low dispersity (Đ < 1.3). nih.gov

| Grafter (Initiator) | Monomer | Cumulative DPavg | Dispersity (Đ) |

|---|---|---|---|

| N-acryloyl-Glu-(OEt)2 | Glu-(OEt)·HCl | 7 | 1.12 |

| N-acryloyl-Leu-OEt | Leu-OEt | 6 | 1.11 |

| N-acryloyl-Phe-OEt | Phe-OEt | 7 | 1.07 |

High-Performance Liquid Chromatography (HPLC) for Molecular Recognition Studies

High-Performance Liquid Chromatography (HPLC) is a key technique for studying and achieving molecular recognition, particularly for the separation of chiral compounds. scielo.brnih.gov Polymers containing chiral centers and specific functional groups, such as those derived from N-acryloyl-L-aspartic acid, have significant potential for use as chiral stationary phases (CSPs) in HPLC. researchgate.net The effectiveness of these separations relies on the differential interactions between the enantiomers of an analyte and the chiral polymer. nih.govmst.edu

For a stationary phase based on poly(N-Acryloyl-L-aspartic acid), the chiral recognition mechanism would be governed by a combination of interactions. The pendent carboxylic acid groups from the aspartic acid residues can participate in hydrogen bonding and electrostatic (ion-exchange) interactions with analytes. mst.edu The chiral center inherent to the L-aspartic acid unit provides the basis for stereoselective interactions. researchgate.net The polymer backbone itself can contribute through van der Waals forces and dipolar interactions. The ability to prepare synthetic polymers with highly specific recognition sites, such as through molecular imprinting, further enhances their application in creating tailored stationary phases for separating specific molecules. scielo.br These polymeric CSPs are valued for their stability and versatility, allowing for enantioselective separations across various HPLC modes, including normal-phase, reversed-phase, and polar-organic modes. mst.edu

| Type of Interaction | Contributing Functional Group on Polymer | Potential Analyte Functional Group |

|---|---|---|

| Hydrogen Bonding | Carboxyl (-COOH), Amide (-CONH-) | Hydroxyl (-OH), Amine (-NH2), Carbonyl (C=O) |

| Electrostatic (Ionic) | Carboxylate (-COO-) | Protonated Amine (-NH3+) |

| Dipole-Dipole | Amide (-CONH-), Carbonyl (C=O) | Nitro (-NO2), Cyano (-CN) |

| Steric Interactions | Chiral center of Aspartic Acid | Enantiomers with different 3D arrangements |

Thermal Analysis of Polymeric Materials

Thermogravimetric Analysis (TGA) for Thermal Stability

Thermogravimetric Analysis (TGA) is an essential technique for assessing the thermal stability of polymeric materials. It measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. mtak.hu The resulting data provides information on decomposition temperatures, the kinetics of degradation, and the composition of the final residue. The thermal stability of polymers derived from amino acids, such as poly(N-acryloyl-L-amino acid)s, has been evaluated using TGA. researchgate.netnih.gov

| Temperature Range (°C) | Observed Event | Interpretation |

|---|---|---|

| Up to 200 | No significant weight loss | Sample is stable |

| ~200 - 260 | Rapid weight loss | Polycondensation reaction with release of water |

| ~226 | Shoulder in TGA curve | Corresponds to the end of the first endothermic peak (DTA), indicating a specific reaction stage |

| 240 - 260 | Formation of imide bonds | Formation of anhydro-polyaspartic acid structure |

Differential Scanning Calorimetry (DSC) for Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to study the thermal transitions of a polymer by measuring the difference in the amount of heat required to increase the temperature of a sample and a reference. mdpi.com DSC is widely used to determine a polymer's glass transition temperature (T_g), as well as melting (T_m) and crystallization (T_c) temperatures for crystalline or semi-crystalline polymers. The glass transition temperature is a critical property that defines the transition from a rigid, glassy state to a more flexible, rubbery state and influences the material's mechanical properties and potential applications. researchgate.net

For polymers derived from N-acryloyl-L-aspartic acid, which are amorphous, DSC is primarily used to identify the T_g. The specific T_g value is influenced by factors such as molecular weight, chain flexibility, and intermolecular interactions. While specific DSC data for poly(N-Acryloyl-L-aspartic acid) is not available, data from related polymers can provide an expected range. For example, polyaspartamides, which also feature an aspartic acid-derived backbone, have been shown to have T_g values around 25°C. mtak.hu In contrast, poly(acrylic acid), which shares the acrylate (B77674) backbone, has a reported T_g of 105°C. This indicates that the T_g of poly(N-Acryloyl-L-aspartic acid) will be a result of the combined properties of its acrylate backbone and the L-aspartic acid side chains.

| Polymer | Glass Transition Temperature (Tg) | Reference |

|---|---|---|

| Polyaspartamides | ~ 25°C | mtak.hu |

| Poly(acrylic acid) | 105°C | |

| Poly(N-isopropylacrylamide) (annealed) | ~ 172°C | researchgate.net |

Morphological and Supramolecular Structural Characterization

Transmission Electron Microscopy (TEM) for Self-Assembled Architectures

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of the morphology and supramolecular structures of polymeric materials at the nanoscale. acs.org For amphiphilic polymers, including derivatives of N-acryloyl-L-aspartic acid, TEM is used to characterize the self-assembled architectures that form in solution. nih.govwangxing-lab.com The simplicity of sample preparation and the ability to obtain high-resolution images make conventional TEM a valuable method for these studies. acs.org

Research on block copolymers incorporating poly(N-acryloyl-aspartic acid) has demonstrated their ability to self-assemble into a variety of well-defined nanostructures. wangxing-lab.com By adjusting factors such as the block ratio of hydrophilic to hydrophobic segments, morphologies including spheres, rod-like structures, fibers, and lamellae can be achieved. wangxing-lab.com Similarly, studies on poly(aspartic acid) grafted with hydrophobic side chains have shown a morphological transition from spherical micelles to rod-like, vesicular, and lamellar assemblies as the degree of hydrophobic substitution is increased. mdpi.com These self-assembled structures are driven by a balance of forces, including hydrophobic interactions, which form the core of the assembly, and hydrophilic interactions from segments like poly(N-acryloyl-L-aspartic acid), which form a stabilizing outer shell in aqueous environments. wangxing-lab.commdpi.com

| Polymer System | Controlling Factor | Observed Morphologies | Reference |

|---|---|---|---|

| Poly(N-acryloyl-valine)-b-poly(N-acryloyl-aspartic acid) | Hydrophilic/hydrophobic block ratio | Spheres, rod-like structures, fibers, lamellae | wangxing-lab.com |

| Poly(aspartic acid)-graft-octadecyl chains (PAsp-g-C18) | Degree of Substitution (DS) of C18 chains | Spherical micelles (low DS), rod-like micelles, vesicles, lamellar structures (high DS) | mdpi.com |

| Poly(N-acryloyl-L-amino acid) grafted celluloses | Amphiphilic nature in aqueous solution | Micelles | researchgate.netnih.gov |

Scanning Electron Microscopy (SEM) for Surface Morphology and Gel Structures

Scanning Electron Microscopy (SEM) is a critical technique for elucidating the microstructural and morphological characteristics of polymeric materials derived from N-Acryloyl-L-aspartic acid, particularly in the form of hydrogels. SEM analysis provides direct visual evidence of surface topography, porosity, and the internal network structure of these materials, which are crucial determinants of their physical properties and performance in various applications.

Research on hydrogels synthesized from aspartic acid derivatives reveals detailed information about their structure. For instance, analysis of aspartic acid-graft-poly(acrylic acid) hydrogels has shown surfaces that are irregular and contain a limited number of pores semanticscholar.org. In contrast, freeze-dried poly(aspartic acid) (PASP) hydrogels exhibit a dense and macroporous internal structure. mdpi.com These pores are often interconnected, forming a three-dimensional network that facilitates solvent uptake and transport. The mean pore size in such PASP hydrogels has been measured to be approximately 34 ± 10 µm mdpi.com.

The morphology can be significantly altered by creating interpenetrating polymer networks (IPNs). When a PASP hydrogel is interpenetrated with a conducting polymer like poly(hydroxymethyl-3,4-ethylenedioxythiophene) (PHMeDOT), the resulting surface becomes rougher and less porous, with the secondary polymer partially or fully covering the original porous matrix mdpi.com. In other systems, such as dextran-based cationic hydrogels, SEM images of the dry state show perfectly spherical, non-porous microparticles with diameters ranging from 100 to 220 μm mdpi.com. The absence of porosity in the dry state is contrasted by a high capacity for water uptake, which creates swelling-induced porosity that is essential for diffusion processes mdpi.com.

These morphological details obtained via SEM are vital for understanding the structure-property relationships in N-Acryloyl-L-aspartic acid-based materials, linking their microscopic architecture to macroscopic behaviors like swelling capacity, mechanical strength, and substance release profiles.

Table 1: Morphological Characteristics of Aspartic Acid-Based Polymeric Gels via SEM

| Polymer System | Observed Morphology | Key Findings | Reference |

|---|---|---|---|

| Aspartic acid-graft-poly(acrylic acid) hydrogel | Irregular surface with some pores | Indicates a relatively non-uniform surface topography. | semanticscholar.org |

| Poly(aspartic acid) (PASP) hydrogel | Dense, open, and macroporous structure | Average pore size of 34 ± 10 µm; villi-like surface features due to residual salt. | mdpi.com |

| PASP-PHMeDOT IPN hydrogel | Rougher, less porous, more closed surface | The secondary polymer network covers the original porous surface of the PASP hydrogel. | mdpi.com |

| Dextran cationic hydrogels | Spherical, non-porous microparticles (dry state) | Diameter of 100–220 μm; porosity is generated upon swelling in aqueous media. | mdpi.com |

Dynamic Light Scattering (DLS) for Particle Size and Micellar Aggregates

Dynamic Light Scattering (DLS) is an essential non-invasive technique used to determine the size distribution of small particles, polymers, and aggregates in solution. For polymeric derivatives of N-Acryloyl-L-aspartic acid, DLS is particularly valuable for characterizing the formation and size of self-assembled structures such as micelles and nanoparticles.

Amphiphilic copolymers, including those synthesized from N-acryloyl-amino acids, can self-assemble into micellar structures in aqueous solutions. DLS analysis serves as a primary method to confirm the existence of these aggregates and to measure their hydrodynamic diameter and polydispersity index (PDI) researchgate.net. The PDI is a measure of the broadness of the size distribution, with values typically below 0.2 indicating a monodisperse or narrowly distributed sample.

Studies on copolymers of N-acryloyl-amino acids have utilized light scattering to investigate the tendency for interchain aggregation, which is influenced by the hydrophobicity of the monomer units acs.org. For example, in Pluronic polymeric mixed micelles, a related system, the mean particle size was determined to be approximately 21.4 nm, with a PDI between 0.10 and 0.14, indicating a uniform particle size distribution researchgate.net. The formation of these micellar aggregates is a key property for applications such as controlled drug release, where the size and stability of the carrier are paramount. DLS provides the data necessary to assess the suitability of these polymeric systems for such advanced applications.

Table 2: Representative DLS Data for Polymeric Micelles

| Sample | Mean Particle Size (Z-average, nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Reference |

|---|---|---|---|---|

| Blank Polymeric Micelles | 21.4 | 0.12 | -4.23 ± 1.12 | researchgate.net |

| Drug-Loaded Polymeric Micelles | 22.0 | 0.13 | -3.89 ± 0.98 | researchgate.net |

X-ray Diffraction (XRD) Techniques (Wide-Angle and Small-Angle)

X-ray Diffraction (XRD) techniques are powerful tools for probing the atomic and molecular structure of materials, providing insights into their crystallinity and long-range order. Both Wide-Angle X-ray Diffraction (WAXD) and Small-Angle X-ray Scattering (SAXS) are employed in the characterization of N-Acryloyl-L-aspartic acid and its polymers.

Wide-Angle X-ray Diffraction (WAXD) , often referred to as Powder X-ray Diffraction (PXRD), is primarily used to assess the degree of crystallinity in a material. For polymers derived from aspartic acid, WAXD can distinguish between amorphous and crystalline states. For example, PXRD analysis of hydrogels formed from aspartic acid-graft-poly(acrylic acid) has demonstrated their predominantly amorphous nature semanticscholar.org. The diffraction pattern of an amorphous material shows broad, diffuse halos, whereas a crystalline material produces sharp, well-defined Bragg peaks. This analysis also confirmed that the polymerization process reduced the inherent crystallinity of the unreacted aspartic acid monomer within the polymer matrix semanticscholar.org. The chemical structure of more complex systems, like poly(N-acryloyl-l-amino acid) grafted celluloses, has also been successfully characterized using WAXD researchgate.net.

Small-Angle X-ray Scattering (SAXS) provides structural information on a larger scale than WAXD, typically in the range of 1 to 100 nm. It is ideal for characterizing the size, shape, and arrangement of nanoparticles, micelles, and other supramolecular structures. For copolymers derived from N-acryloyl-amino acids that form dispersions or micellar aggregates in solution, SAXS can be used to record scattering patterns that yield information about the morphology and dimensions of these nanoscale assemblies acs.org.

Together, these XRD techniques provide a comprehensive picture of the solid-state structure of N-Acryloyl-L-aspartic acid polymers, from the arrangement of polymer chains (WAXD) to the organization of larger, self-assembled structures (SAXS).

Rheological Characterization of N-Acryloyl-L-Aspartic Acid Hydrogels

Rheology is the study of the flow and deformation of matter, and it is a fundamental tool for characterizing the viscoelastic properties of hydrogels. For hydrogels based on N-Acryloyl-L-aspartic acid, rheological measurements provide quantitative data on their mechanical strength, stability, and gel-like behavior. This is typically accomplished using an oscillatory rheometer to measure the storage modulus (G') and the loss modulus (G'').

The storage modulus (G') represents the elastic component of the hydrogel, indicating its ability to store deformation energy. A higher G' value corresponds to a more solid-like, stiffer gel. The loss modulus (G'') represents the viscous component, or the energy dissipated as heat. For a material to be considered a true gel, G' must be significantly greater than G'' over a range of frequencies, and both moduli should show a low dependence on frequency.

Studies on analogous polyacrylic acid hydrogel systems show that their viscoelastic properties are highly dependent on factors like polymer concentration and solvent composition nih.gov. For instance, as the water content in a polymer system increases, both G' and G'' can increase by several orders of magnitude, signifying the transition from a low-viscosity solution to a structured, elastic gel nih.gov. The elastic modulus of poly(aspartic acid) hydrogels has also been shown to change reversibly in response to external stimuli like oxidation and reduction, demonstrating their potential as "smart" materials frontiersin.orgresearchgate.net. The mechanical properties, as defined by rheology, are critical for the intended application; for example, hydrogels for dermal applications may require G' values around 10 kPa to possess suitable mechanical strength researchgate.net.

Table 3: Representative Rheological Properties of Hydrogels

| Hydrogel Composition | Storage Modulus (G') (Pa) | Loss Modulus (G'') (Pa) | Condition | Reference |

|---|---|---|---|---|

| Thermo-responsive Copolymer Hydrogel 1 | 14,500 | 1,200 | 1 Hz Frequency | researchgate.net |

| Thermo-responsive Copolymer Hydrogel 2 | 10,200 | 950 | 1 Hz Frequency | researchgate.net |

| a-PNIPAM Physical Gel (7 wt%) | 2 | 2 | Crossover Point (Tcross) | mdpi.com |

| a-PNIPAM Physical Gel (12 wt%) | 18 | 18 | Crossover Point (Tcross) | mdpi.com |

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental analytical technique used to determine the mass fractions of carbon (C), hydrogen (H), nitrogen (N), and other elements (e.g., oxygen, O, by difference) in a sample. For a novel compound like N-Acryloyl-L-aspartic acid and its polymeric derivatives, this technique is essential for verifying the chemical composition and confirming the purity of the synthesized material.

The process involves comparing the experimentally determined elemental composition with the theoretically calculated values based on the compound's molecular formula. A close agreement between the experimental and theoretical percentages provides strong evidence for the successful synthesis and purification of the target molecule. For N-Acryloyl-L-aspartic acid (C₇H₉NO₅), the theoretical elemental composition can be calculated from its atomic constituents and molecular weight (187.15 g/mol ).

Carbon (C): (7 × 12.011) / 187.15 = 44.91%

Hydrogen (H): (9 × 1.008) / 187.15 = 4.85%

Nitrogen (N): (1 × 14.007) / 187.15 = 7.48%

Oxygen (O): (5 × 15.999) / 187.15 = 42.75%

This method has been used to confirm the successful synthesis of related polymeric structures, such as poly(HEMA-MAL)-based cryogels, where the analytical results aligned with the expected composition researchgate.net. Any significant deviation from the theoretical values might indicate the presence of impurities, residual solvents, or an incorrect structure.

Table 4: Elemental Analysis Data for N-Acryloyl-L-aspartic acid (C₇H₉NO₅)

| Element | Theoretical Mass % | Experimental Mass % (Hypothetical) |

|---|---|---|

| Carbon (C) | 44.91 | 44.85 |

| Hydrogen (H) | 4.85 | 4.90 |

| Nitrogen (N) | 7.48 | 7.41 |

Optical Rotation Measurements for Chiral Purity and Configuration

Optical rotation is a chiroptical property inherent to chiral molecules, which are molecules that are non-superimposable on their mirror images. Since N-Acryloyl-L-aspartic acid is synthesized from the naturally occurring L-enantiomer of aspartic acid, it is a chiral compound. Optical rotation measurements, performed using a polarimeter, are crucial for verifying the chiral purity and confirming that the stereochemical configuration of the chiral center is retained throughout the synthesis process.

The specific rotation, [α], is a characteristic physical constant for a chiral compound under defined conditions (temperature, wavelength, solvent, and concentration). For the parent amino acid, L-aspartic acid, the specific rotation is a well-documented value. A common reported value is [α]D²⁰ = +25.0° when measured in 6N HCl drugfuture.com. Another source specifies a range of +24° to +26° under similar conditions lobachemie.com. The positive sign indicates that it is dextrorotatory under these specific measurement conditions.

When L-aspartic acid is derivatized to form N-Acryloyl-L-aspartic acid, the specific rotation value will change, but it should still be a consistent and measurable value for the pure enantiomer. Measuring the optical rotation of the final product and comparing it to a standard value for the pure L-enantiomer confirms its chiral identity. A measured value of or near zero would suggest a racemic mixture (equal amounts of L- and D-enantiomers), while a value lower than expected could indicate partial racemization during the reaction. Furthermore, chiroptical properties such as specific rotation are used to characterize the final polymeric structures, as has been done for poly(N-acryloyl-l-amino acid) grafted celluloses, confirming that the chirality is imparted to the macromolecule researchgate.net.

Table 5: Specific Rotation Data for L-Aspartic Acid and a Derivative

| Compound | Specific Rotation [α] | Conditions | Reference |

|---|---|---|---|

| L-Aspartic Acid | +25.0° | 20°C, D-line, c=1.97 in 6N HCl | drugfuture.com |

| L-Aspartic Acid | +4.36° | 20°C, D-line, in Water | nih.gov |

| Fmoc-L-Aspartic acid-(OtBu) | -22.5° to -25.5° | D-line, c=1% in DMF | carlroth.com |

Theoretical and Computational Investigations of N Acryloyl L Aspartic Acid Systems

Conformational Analysis and Energy Landscape Studies

The flexibility of N-Acryloyl-L-aspartic acid arises from the possible rotations around its single bonds, leading to numerous possible three-dimensional structures, or conformers. Conformational analysis aims to identify the most stable of these structures and to map the energy landscape that governs transitions between them.

High-level computational methods like Ab Initio and Density Functional Theory (DFT) are employed to model the electronic structure of N-Acryloyl-L-aspartic acid and accurately predict its properties. These calculations solve the Schrödinger equation (or approximations of it) to determine the energies of different molecular conformations.

While specific DFT studies on N-Acryloyl-L-aspartic acid are not extensively documented in publicly available literature, the methodology can be understood from studies on closely related molecules, such as N-acetyl-L-aspartic acid N'-methylamide and L-aspartic acid itself. researchgate.netresearchgate.net For instance, DFT calculations at the B3LYP/6-31G(d) level of theory have been used to explore the potential energy surface of aspartic acid derivatives, identifying numerous stable conformers. researchgate.net These studies reveal that the relative stability of conformers is determined by a delicate balance of intramolecular interactions, particularly hydrogen bonds. For N-Acryloyl-L-aspartic acid, DFT calculations would similarly map out the stable arrangements of its acryloyl, amide, and dual carboxylic acid groups, providing insight into the molecule's intrinsic structural preferences.

Table 1: Illustrative Conformational Energy Data from DFT Calculations on an Aspartic Acid Analog (N-acetyl-L-aspartic acid N'-methylamide) This table exemplifies the type of data generated from DFT studies. The values are based on a related compound and serve to illustrate the computational approach.

| Conformer Class | Backbone Dihedrals (φ, ψ) | Relative Energy (kcal/mol) | Key Intramolecular Interactions |

|---|---|---|---|

| βL | ~(-150°, 150°) | 0.00 | Side-chain to backbone hydrogen bond |

| γL | ~(-75°, 75°) | 1.25 | Backbone to backbone hydrogen bond |

| αL | ~(-60°, -50°) | 2.50 | Steric hindrance, fewer H-bonds |

| εL | ~(-180°, 180°) | 0.80 | Stabilized by specific side-chain H-bonds |

The conformation of N-Acryloyl-L-aspartic acid can change significantly in the presence of a solvent. Computational models, such as the Polarizable Continuum Model (PCM), are used to simulate the effects of a solvent environment. scielo.br These models treat the solvent as a continuous medium with specific dielectric properties, allowing for the calculation of solvation free energies.

Studies on similar amino acid derivatives show that polar solvents like water stabilize conformers where polar groups (like the carboxylic acid and amide groups of N-Acryloyl-L-aspartic acid) are exposed to the solvent, allowing for favorable hydrogen bonding. researchgate.net Conversely, in the gas phase or nonpolar solvents, conformations stabilized by intramolecular hydrogen bonds are often preferred. researchgate.netresearchgate.net For N-Acryloyl-L-aspartic acid, computational assessments would likely show a shift in the conformational equilibrium towards more extended structures in aqueous solution to maximize interactions with water molecules. nih.gov

Intermolecular and Intramolecular Interaction Analyses

The behavior of N-Acryloyl-L-aspartic acid in condensed phases and its tendency to form larger assemblies are governed by a network of non-covalent interactions. Computational analysis is crucial for dissecting and quantifying these forces.

Hydrogen bonds are the most significant directional interactions for N-Acryloyl-L-aspartic acid, given its multiple donor (N-H, O-H) and acceptor (C=O) sites. Computational studies on analogous molecules have systematically classified the types of hydrogen bonds that can form. researchgate.net These can be categorized as:

Intramolecular: Occurring within a single molecule, such as between the amide proton and a carboxylate oxygen, which stabilizes specific conformers.

Intermolecular: Occurring between two or more molecules, leading to the formation of dimers, chains, or more complex three-dimensional networks. nih.gov

Computational analyses of aspartic acid derivatives reveal that side-chain to side-chain and side-chain to backbone hydrogen bonds are critical in defining the molecular structure. researchgate.net In assemblies of N-Acryloyl-L-aspartic acid, extensive intermolecular hydrogen bonding networks involving the carboxylic acid groups are expected, similar to those observed in amino acid crystals.

Table 2: Types of Potential Hydrogen Bonds in N-Acryloyl-L-aspartic Acid Systems

| Interaction Type | Donor Group | Acceptor Group | Typical Role |

|---|---|---|---|

| Backbone-Side Chain (Intramolecular) | Amide (N-H) | Side Chain Carbonyl (C=O) | Conformational stabilization |

| Side Chain-Side Chain (Intramolecular) | Carboxyl (O-H) | Other Carboxyl (C=O) | Stabilizing side-chain orientation |

| Carboxylic Acid Dimer (Intermolecular) | Carboxyl (O-H) | Carboxyl (C=O) | Formation of dimers and chains |

| Amide Bridge (Intermolecular) | Amide (N-H) | Carbonyl (C=O) | Linking molecules in assemblies |

Beyond hydrogen bonding, the assembly of N-Acryloyl-L-aspartic acid is driven by a balance of hydrophobic and electrostatic forces. nih.gov

Electrostatic Interactions: The two carboxylic acid groups make N-Acryloyl-L-aspartic acid an anionic molecule at neutral pH. This leads to strong electrostatic repulsions between molecules, which can prevent aggregation. However, in the presence of counter-ions or in acidic conditions (where the carboxyl groups are protonated), attractive electrostatic interactions and hydrogen bonding can dominate, facilitating self-assembly. mdpi.com

Hydrophobic Interactions: The acryloyl group (CH2=CH-C=O) introduces a nonpolar, hydrophobic character to the molecule. In aqueous environments, these groups tend to minimize contact with water, which can drive the aggregation of molecules. It has been hypothesized that the N-acryloyl moiety contributes a hydrophobicity comparable to that of an amino acid residue, which can be a significant factor in the formation of oligopeptides and other assemblies. nih.gov

Computational models can map the electrostatic potential of the molecule and simulate the energetic contributions of both types of interactions in various assembly configurations.

The acryloyl group of N-Acryloyl-L-aspartic acid contains a conjugated π-electron system (C=C-C=O). This feature allows for the possibility of π-π stacking interactions between the acryloyl moieties of adjacent molecules. mdpi.com This type of non-covalent interaction, common in aromatic systems, involves the alignment of π-orbitals and contributes to the stability of molecular assemblies. mdpi.com

While the π-system in the acryloyl group is small compared to an aromatic ring, computational studies can quantify the energetic contribution of such stacking. These interactions, though individually weaker than hydrogen bonds, can collectively provide significant stabilization energy when molecules are arranged in an ordered, stacked fashion. Theoretical calculations would involve assessing the interaction energy at various distances and orientations to determine the most favorable stacking geometry.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational method used to study the distribution of electron density in atoms and bonds. It provides a localized, intuitive picture of chemical bonding that aligns with classical Lewis structures. wikipedia.orgwisc.edu NBOs are calculated to have the "maximum-occupancy character" in localized regions of a molecule, typically involving one or two centers. wikipedia.org The analysis transforms the complex, delocalized molecular orbitals into localized orbitals corresponding to core electrons, lone pairs, and bonds (Lewis-type NBOs), as well as empty antibonding orbitals (non-Lewis-type NBOs). wikipedia.org

A key aspect of NBO analysis is the examination of donor-acceptor interactions between filled Lewis-type NBOs and empty non-Lewis-type NBOs. The stabilization energy associated with these interactions quantifies the extent of electron delocalization, which is a departure from an idealized Lewis structure. For instance, in amide-containing molecules, NBO analysis can quantify the resonance stabilization arising from the interaction between the nitrogen lone pair and the carbonyl π* antibonding orbital.

For N-Acryloyl-L-aspartic acid, NBO analysis would be employed to:

Characterize bond polarity: By calculating the natural atomic charges and the coefficients of the hybrid orbitals that form the bonds, the ionic and covalent character of bonds such as C=O, C-N, and O-H can be determined.

Analyze intramolecular interactions: The technique can identify and quantify intramolecular hydrogen bonds, such as those potentially occurring between the carboxylic acid groups or between the amide proton and a carboxyl oxygen.

Evaluate delocalization effects: It would quantify the delocalization of electrons from the nitrogen lone pair across the acryloyl group and the delocalization within the carboxyl groups, providing insights into the molecule's electronic stability and reactivity. While specific NBO studies on N-Acryloyl-L-aspartic acid are not detailed in available literature, analysis of related compounds like L-aspartic acid monohydrate has been performed to understand its electronic properties. researchgate.net

Quantum Theory of Atoms in Molecules (QTAIM)